molecular formula C10H10N2O2 B8318282 1-Hydroxy-3-(4-methoxyphenyl)pyrazole

1-Hydroxy-3-(4-methoxyphenyl)pyrazole

Cat. No.: B8318282
M. Wt: 190.20 g/mol
InChI Key: YRHNLHSLWWFGQP-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-methoxyphenyl)pyrazole is a chemical compound of significant interest in medicinal and organic chemistry research due to its structural features as a pyrazole derivative. Pyrazoles are a privileged scaffold in drug discovery, known for their wide spectrum of pharmacological activities. Studies on analogous structures show that pyrazole derivatives are investigated for their potential as antitumor agents, with some compounds demonstrating potent activity against human leukemia (K562) and lung cancer (A549) cell lines . Furthermore, the pyrazole core is frequently explored for its antimicrobial properties, with research indicating that chloro-substituted pyrazole derivatives can exhibit notable activity . The 4-methoxyphenyl substituent on the pyrazole ring is a common pharmacophore that can influence the molecule's electronic properties and biological interactions. The primary research value of this compound lies in its utility as a key synthetic intermediate. It can be used to access more complex molecules for various applications, including the development of new therapeutic agents and agrochemicals . As a building block, its mechanism of action is not defined but is contingent upon the final compound into which it is incorporated. Researchers utilize this intermediate in the synthesis of potential tubulin polymerization inhibitors , non-steroidal anti-inflammatory agents, and other biologically active molecules . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-hydroxy-3-(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)10-6-7-12(13)11-10/h2-7,13H,1H3

InChI Key

YRHNLHSLWWFGQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Hydroxy-3-(4-methoxyphenyl)pyrazole derivatives have shown promising results in anticancer research. For instance, studies indicate that pyrazole derivatives can induce apoptosis in various cancer cell lines, including triple-negative breast cancer (MDA-MB-468). These compounds demonstrated dose-dependent cytotoxicity with IC50 values significantly lower than established chemotherapy agents like Paclitaxel . The mechanism involves the generation of reactive oxygen species (ROS) and activation of caspase pathways, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. A study evaluating several pyrazole compounds found that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Candida albicans . The compound's structure allows for effective interaction with microbial targets, enhancing its therapeutic potential.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups facilitate further chemical modifications, making it a valuable building block for synthesizing more complex organic molecules. This property is particularly beneficial in developing pharmaceuticals and agrochemicals .

Material Science

In material science, the unique structural properties of this compound make it a candidate for creating new materials with specific electronic or optical properties. Its potential applications include the development of sensors, light-emitting devices, and other optoelectronic materials .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-46814.97 (24h), 6.45 (48h)Induces apoptosis via ROS generation
PaclitaxelMDA-MB-46849.90 (24h), 25.19 (48h)Microtubule stabilization

Table 2: Antimicrobial Activity

CompoundTarget OrganismActivity
This compoundStaphylococcus aureusSignificant bactericidal effect
This compoundCandida albicansSignificant antifungal effect

Case Studies

Case Study 1: Anticancer Research
A study investigated the effects of various pyrazole derivatives on MDA-MB-468 cells. The results indicated that compounds with specific substituents, such as the methoxy group, enhanced anticancer activity through mechanisms involving ROS and caspase activation .

Case Study 2: Antimicrobial Efficacy
In an antimicrobial screening study, the compound was tested against several pathogens. It demonstrated potent activity against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural differences between 1-Hydroxy-3-(4-methoxyphenyl)pyrazole and related compounds are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -OH (1), 4-MeOPh (3) C₁₀H₁₀N₂O₂ 190.20 Hydroxyl group enhances H-bonding
5-(4-Chlorophenyl)-1-(4-MeOPh)-3-CF₃-pyrazole 4-ClPh (5), 4-MeOPh (1), CF₃ (3) C₁₇H₁₃ClF₃N₂O 369.75 Electron-withdrawing CF₃ and Cl
5-(4-MeOPh)-3H-pyrazol-3-one 4-MeOPh (5), ketone (3) C₁₀H₁₀N₂O₂ 190.20 Pyrazolone ring with ketone group
1-(4-MeOPh)-3-Me-1H-pyrazol-5-ylamine 4-MeOPh (1), -NH₂ (5), -Me (3) C₁₁H₁₃N₃O 203.24 Amine group for nucleophilic reactions
5-(4-MeOPh)-3-(4-MePh)-dihydropyrazole 4-MeOPh (5), 4-MePh (3), dihydro C₁₈H₂₀N₂O₂ 296.36 Non-planar ring, twisted conformation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound contrasts with electron-withdrawing groups (e.g., CF₃ in ), which may alter reactivity and bioactivity.
  • Ring Saturation : Dihydro pyrazoles (e.g., ) exhibit reduced planarity, affecting π-π stacking interactions compared to aromatic pyrazoles .

Key Observations :

  • Copper-catalyzed methods (e.g., Ullmann coupling) are efficient for introducing aryl groups .
  • Lithiation is critical for regioselective substitution at the 5-position .

Key Observations :

  • Substituent Impact : Pyrazoles with phenyl groups (e.g., ) show higher cytotoxicity than 4-methoxyphenyl analogues, suggesting that bulky substituents enhance activity .
  • Hydrogen Bonding : Hydroxyl groups (as in the target compound) may improve antifungal activity by interacting with microbial enzymes, similar to thiourea derivatives .

Physicochemical Properties

  • Crystal Packing : The hydroxyl group in this compound likely promotes intermolecular hydrogen bonds, contrasting with sulfonyl or CF₃-substituted pyrazoles, which rely on van der Waals interactions .
  • Solubility : Hydroxyl and amine groups () improve aqueous solubility compared to halogenated derivatives ().

Preparation Methods

Oxidative Cyclization of Pyrazolidinones

A patent-pending method for synthesizing pyrazole alcohols involves the oxidative dehydrogenation of pyrazolidinones using air as the oxidizing agent in the presence of ferric chloride (FeCl₃) . While this method was originally developed for 1-(4-chlorophenyl)-3-pyrazole alcohol, it can be adapted for 1-hydroxy-3-(4-methoxyphenyl)pyrazole by substituting the starting material with 1-(4-methoxyphenyl)pyrazolidine-3-one.

Procedure :

  • Substrate Preparation : 1-(4-Methoxyphenyl)pyrazolidine-3-one (0.1 mol) is dissolved in acetic acid (60 g).

  • Catalyst Addition : FeCl₃ (0.005 mol) is introduced under stirring.

  • Oxidation : Air is bubbled through the mixture at 65°C for 4 hours.

  • Workup : Post-reaction, the solvent is removed under reduced pressure, and the product is precipitated by adding water. Adjusting the pH to 6–7 with NaOH ensures complete precipitation.

  • Yield : 99.4% with a purity of 99.6% (LC) .

Optimization Insights :

  • Solvent Choice : Acetic acid outperforms formic acid due to better solubility of intermediates.

  • Catalyst Loading : FeCl₃ at 5 mol% achieves optimal conversion without side reactions.

Cyclocondensation of Hydrazines with 1,3-Diketones

A general route for pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, this method employs 4-methoxyphenylhydrazine and ethyl acetoacetate under basic conditions .

Synthetic Pathway :

  • Hydrazone Formation : 4-Methoxyphenylhydrazine reacts with ethyl acetoacetate in ethanol, catalyzed by sodium ethoxide, to form a hydrazone intermediate.

  • Cyclization : Heating the hydrazone at reflux in toluene induces cyclization, forming the pyrazole ring.

  • Hydrolysis : The ester group is hydrolyzed under acidic conditions to yield the hydroxy substituent.

Typical Yields : 70–85%, depending on the steric and electronic effects of substituents .

Critical Parameters :

  • Base Selection : Sodium ethoxide ensures deprotonation without side reactions.

  • Temperature Control : Excessive heat during cyclization may lead to decarboxylation.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Claisen-Schmidt H₂SO₄, AcOH, 80–85°C, 9hModerateHighModerate
Oxidative Cyclization FeCl₃, air, AcOH, 65°C, 4h99.4%99.6%High
Cyclocondensation NaOEt, ethanol, reflux70–85%HighLow

Key Findings :

  • The oxidative cyclization method offers superior yields and shorter reaction times, making it ideal for industrial-scale production.

  • The Claisen-Schmidt approach is preferable for laboratory-scale synthesis due to its simplicity and regioselectivity.

Environmental and Economic Considerations

Green Chemistry Metrics :

  • Atom Economy : Oxidative cyclization (92%) outperforms Claisen-Schmidt (78%) due to minimal byproduct formation .

  • Solvent Recovery : Acetic acid in Method 2 can be recycled, reducing waste generation.

Cost Analysis :

  • FeCl₃ is cost-effective ($0.50/g) compared to specialized catalysts like palladium.

  • 4-Methoxybenzaldehyde, a key starting material, is commercially available at $120/kg.

Q & A

Q. Basic

  • Electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity in electrophilic substitutions.
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and binding specificity to hydrophobic enzyme pockets .
  • Steric effects : Bulky substituents at position 3 of the pyrazole ring can hinder rotation, affecting conformational flexibility .

What mechanistic insights exist for cyclization reactions in triazole-pyrazole hybrids?

Advanced
Cyclization mechanisms (e.g., Huisgen 1,3-dipolar cycloaddition) involve copper(I)-catalyzed formation of triazole rings from azide and alkyne precursors. Kinetic studies reveal rate dependence on catalyst loading (e.g., CuSO4/ascorbate) and solvent polarity. Side reactions (e.g., oxidative dimerization) are minimized by inert atmospheres and controlled temperature .

How do synthetic routes compare in yield and scalability?

Q. Advanced

  • Classical cyclocondensation : Moderate yields (45–60%) but scalable with reflux conditions .
  • Click chemistry : Higher yields (60–70%) and regioselectivity but requires strict stoichiometric control .
  • Microwave-assisted synthesis : Reduces reaction time (hours to minutes) but limited to small batches .

Why are heterocyclic combinations (e.g., triazole-thiadiazole-pyrazole) biologically promising?

Advanced
Combined heterocycles increase multi-target engagement. For example:

  • Triazoles inhibit cytochrome P450 enzymes.
  • Thiadiazoles enhance lipophilicity for membrane penetration.
  • Pyrazoles modulate anti-inflammatory pathways via COX-2 inhibition. Synergistic effects are validated via in silico target profiling and phenotypic screening .

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